Antiproliferative Activity Against HCT116 Colorectal Carcinoma Cells Compared with Structurally Related Urea Derivatives
In a comparative antiproliferative panel using the HCT116 human colorectal carcinoma cell line, 1-(2-(pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea exhibited an IC50 of 0.52 µM, whereas a set of closely related urea derivatives—differing primarily in the aryl substitution or linker length—showed IC50 values ranging from 0.26 µM to >10 µM under identical MTT assay conditions . The 0.52 µM value places the compound in the sub‑micromolar activity range, which is a meaningful threshold for hit‑to‑lead progression in oncology programs. The twofold difference from the most potent analog (0.26 µM) suggests that the ethanediyl‑linked pyrimidine‑o‑tolyl topology retains strong activity while offering a distinct structural vector for further optimization.
| Evidence Dimension | Antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.52 µM (HCT116) |
| Comparator Or Baseline | Closest structural analogs in the same series: IC50 range 0.26 – >10 µM (HCT116); the most potent analog achieved IC50 = 0.26 µM |
| Quantified Difference | The target compound is approximately 2‑fold less potent than the top analog in the series but retains sub‑micromolar activity. |
| Conditions | MTT assay; HCT116 colorectal carcinoma cell line; incubation conditions as described in the referenced comparative study. |
Why This Matters
The sub‑micromolar IC50 confirms that the ethanediyl linker and o‑tolyl substitution are compatible with potent antiproliferative activity, making this compound a valid starting point for medicinal chemistry optimization without the synthetic complexity of the more potent but structurally distinct analogs.
